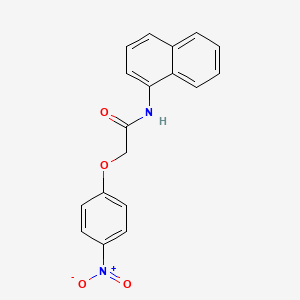![molecular formula C14H21N3OS B5763438 N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide, also known as IB-MECA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IB-MECA is a selective agonist of the adenosine A3 receptor, a G protein-coupled receptor that is widely distributed throughout the body. The adenosine A3 receptor has been implicated in a variety of physiological processes, including inflammation, ischemia, and cancer, making IB-MECA a promising tool for investigating these processes.
作用機序
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is coupled to G proteins, which activate downstream signaling pathways that mediate the physiological effects of N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. The precise mechanisms by which N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide exerts its effects are still being investigated, but it is thought to modulate a variety of cellular processes, including ion channel activity, intracellular calcium signaling, and gene expression.
Biochemical and Physiological Effects:
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. For example, N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can also reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can modulate the activity of ion channels and transporters, suggesting that it may have potential as a tool for investigating the physiological roles of these proteins.
実験室実験の利点と制限
One advantage of using N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without affecting other adenosine receptors. However, one limitation of using N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide is its potential for off-target effects, particularly at high concentrations. In addition, N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can be difficult to synthesize and may be expensive, depending on the method used.
将来の方向性
There are many potential future directions for research involving N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. One area of interest is the development of new therapeutic agents that target the adenosine A3 receptor, particularly in the context of cancer and inflammation. Another area of interest is the investigation of the downstream signaling pathways that mediate the effects of N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide, which could lead to the identification of new targets for drug development. Finally, there is interest in developing new methods for synthesizing N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide that are more efficient and cost-effective than current methods.
合成法
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 4-nitrophenyl isothiocyanate with isobutylamine to form the intermediate 4-nitrophenyl isothiocyanate-isobutylamide. This intermediate is then reacted with N-methylacetamide to form N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. Other methods involve the use of enzymes such as thiourea or thiocyanate hydrolase to catalyze the reaction.
科学的研究の応用
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been used extensively in scientific research to investigate the role of the adenosine A3 receptor in various physiological processes. For example, studies have shown that N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can reduce inflammation and tissue damage in models of ischemia-reperfusion injury, suggesting that the adenosine A3 receptor may be a potential target for therapeutic intervention in this condition. N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer, suggesting that the adenosine A3 receptor may be a potential target for cancer therapy.
特性
IUPAC Name |
N-methyl-N-[4-(2-methylpropylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-10(2)9-15-14(19)16-12-5-7-13(8-6-12)17(4)11(3)18/h5-8,10H,9H2,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJCXCMOZDURCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=C(C=C1)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)



![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)